molecular formula C16H20O3 B12575114 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- CAS No. 616240-07-4

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)-

Katalognummer: B12575114
CAS-Nummer: 616240-07-4
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: JBGLOKVYUVNNJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- is an organic compound with the molecular formula C16H20O3. It is a complex molecule characterized by the presence of a nonyne chain, a ketone group, a hydroxyl group, and a phenylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)
  • 3-Nonyn-5-one, 9-hydroxy-2-(methoxy)
  • 3-Nonyn-5-one, 9-hydroxy-2-(ethoxy)

Uniqueness

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

616240-07-4

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

9-hydroxy-2-phenylmethoxynon-3-yn-5-one

InChI

InChI=1S/C16H20O3/c1-14(10-11-16(18)9-5-6-12-17)19-13-15-7-3-2-4-8-15/h2-4,7-8,14,17H,5-6,9,12-13H2,1H3

InChI-Schlüssel

JBGLOKVYUVNNJF-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CC(=O)CCCCO)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.